An In-depth Technical Guide to 1-Chloro-6-iodohexane: Chemical Properties and Reactivity
An In-depth Technical Guide to 1-Chloro-6-iodohexane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 1-chloro-6-iodohexane. As a bifunctional haloalkane, this compound serves as a versatile building block in organic synthesis, enabling the sequential introduction of different functionalities. This document details its physicochemical characteristics, explores its selective reactivity, and offers representative experimental protocols for its application.
Physicochemical Properties
1-Chloro-6-iodohexane is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and execution. The compound is noted to be light-sensitive and sparingly soluble in water.[1] For long-term use, it should be stored at refrigerated temperatures, typically between -20°C and 4°C, and protected from light.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClI | [1][3][4] |
| Molecular Weight | 246.52 g/mol | [2][3][4] |
| CAS Number | 34683-73-3 | [1][3][4] |
| Appearance | Colorless to Light yellow/orange clear liquid | [1] |
| Boiling Point | 110 °C | [3][5] |
| Density | 1.623 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.5230 | [3][5] |
| Solubility | Sparingly soluble in water | [1] |
| Purity | Commercially available at 96%, ≥97%, ≥95% | [2][3][6] |
| Storage | Store at 4°C or -20°C, protect from light | [1][2] |
Chemical Reactivity
1-Chloro-6-iodohexane is classified as an α,ω-dihaloalkane, a class of compounds valuable for synthesizing long-chain molecules and polymers.[3][7] Its primary utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in nucleophilic substitution reactions.
The C-I bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the iodide ion (I⁻) is a much better leaving group than the chloride ion (Cl⁻). This reactivity difference allows for the selective substitution of the iodine atom by a wide range of nucleophiles, while the chlorine atom remains intact for subsequent transformations.
This selective reactivity makes 1-chloro-6-iodohexane an excellent starting material for synthesizing ω-chloro functionalized alkanes.[1] For example, it reacts with sodium acetylide to replace the iodine, affording 8-chloro-1-octyne.[3][7]
Caption: Selective nucleophilic substitution on 1-chloro-6-iodohexane.
Beyond simple substitution, 1-chloro-6-iodohexane can participate in coupling reactions. For instance, its reduction with nickel(I) salen results in a dimerization reaction, forming 1,12-dichlorododecane (B1616224) as the major product.[3][7]
Experimental Protocols
While specific reaction conditions are substrate-dependent, a generalized protocol for the nucleophilic substitution of 1-chloro-6-iodohexane is provided below. This protocol serves as a template that can be optimized for various nucleophiles.
Representative Protocol: Nucleophilic Substitution of the Iodo Group
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 1-chloro-6-iodohexane (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Nucleophile Addition: Add the desired nucleophile (1.0 to 1.2 equivalents) to the reaction mixture. The nucleophile can be added neat if liquid, or as a solution in the reaction solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) to drive the reaction to completion.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel.
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Analysis: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Caption: General experimental workflow for nucleophilic substitution.
Applications in Synthesis
The unique reactivity profile of 1-chloro-6-iodohexane makes it a valuable intermediate in multi-step syntheses. Researchers have utilized this compound in the preparation of various complex molecules.
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Formation of ω-chloro-functionalized ethers, amines, and esters via reaction with corresponding alkoxide, amine, or carboxylate nucleophiles.
Safety and Handling
1-Chloro-6-iodohexane is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
-
Personal Protective Equipment: Recommended PPE includes safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[3][5] For operations that may generate vapors, a suitable respirator (e.g., dust mask type N95 or EN14387 respirator filter) is advised.[3][5]
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-氯-6-碘己烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Chloro-6-iodohexane | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-6-iodohexane 96 34683-73-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1-Chloro-6-iodohexane 96 34683-73-3 [sigmaaldrich.com]
